

dolutegravir neural tube defects risk mitigation

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Compound Focus: Dolutegravir

CAS No.: 1051375-16-6

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Frequently Asked Questions (FAQs)

- **FAQ 1: What is the current clinical evidence on the DTG-NTD risk signal?** The initial risk signal from Botswana has been refined by subsequent data. The initial 2018 Tsepamo study reported a 0.94% risk of NTDs with periconceptual DTG exposure, which was nine-fold higher than with other ART [1]. However, updated data from the same surveillance study showed the risk decreased to 0.30% and later to 0.19%, and the most recent data found no increased risk compared to other antiretrovirals [1] [2]. Crucially, large cohort studies in the United States, where folic acid food fortification is mandatory, have detected **no statistically significant increased risk** of NTDs with periconceptual DTG exposure [3] [4] [5].
- **FAQ 2: What is the hypothesized molecular mechanism for DTG-associated NTDs?** DTG has been identified as a **noncompetitive partial antagonist of the folate receptor 1 (FOLR1)** [1]. In vitro competitive binding assays showed that DTG at clinical concentrations (3–10 μ M) reduces the binding of folic acid to FOLR1 by up to 46% in a dose-dependent manner [1]. This folate antagonism is a leading hypothesized mechanism, as folates are critical for the rapid cell division and metabolic processes required for proper neural tube closure during embryogenesis.
- **FAQ 3: What are the primary risk mitigation strategies under investigation?** Research focuses on two main strategies:
 - **Ensuring Adequate Folate Status:** Ameliorating DTG's folate-antagonism through sufficient folate supplementation or dietary fortification [1] [3].

- **Reformulating DTG:** Developing long-acting nanoformulations (NDTG) that aim to maintain maternal therapeutic efficacy while reducing fetal drug transfer. A mouse study showed a five-fold lower DTG concentration in embryo brain tissues with NDTG compared to daily oral administration [2].

Summary of Key Evidence on DTG and NTD Risk

The table below summarizes quantitative findings from major studies to facilitate comparison.

Study / Model	Population / Setting	Key Finding on NTD Risk	Implication for Risk Mitigation
Tsepamo Study (Botswana) [1]	Human; No mandatory folic acid fortification.	Initial signal: 0.94% ; Later update: 0.19% ; Most recent: No increased risk .	Suggests a dynamic risk that may be influenced by external factors like folate status.
US Cohort Study [3] [4]	Human; Mandatory folic acid fortification.	No significant increased risk (aRR 1.81, 95% CI 0.26–12.89).	Folate fortification may be a critical mitigating factor.
Mouse Model (Low Folate) [1]	Preclinical; Low folic acid diet (0.3mg/kg).	NTDs (exencephaly) present at therapeutic and suprathreshold DTG exposures.	Confirms DTG's teratogenic potential under low folate conditions.
Mouse Model (Normal Folate) [1]	Preclinical; Normal folic acid diet (3mg/kg).	Recommended folate levels ameliorated developmental defects from DTG exposure.	Reinforces the protective role of adequate folate.
Nanoformulation (Mouse) [2]	Preclinical; Testing long-acting NDTG.	5-fold lower DTG in embryo brain vs. oral DTG; prevented oxidative stress in brains. Suggests a novel formulation strategy to enhance safety.	A potential pharmaceutical strategy to decouple maternal efficacy from fetal toxicity.

Experimental Protocols for Investigation

Protocol 1: Evaluating DTG Teratogenicity in a Mouse Model with Modulated Folate Status

This protocol is adapted from the study that directly tested the interaction between DTG and folate [1].

- **1. Animal Model & Diet:**

- Use timed-pregnant CD-1 outbred mice.
- Randomly assign dams to one of two defined diets at the start of gestation:
 - **Normal Folate Diet:** 3 mg folic acid per kg of diet.
 - **Low Folate Diet:** 0.3 mg folic acid per kg of diet.

- **2. Dosing Regimen:**

- **Treatment Groups:** For each diet group, include:
 - Vehicle control (e.g., water).
 - DTG at a human therapeutic equivalent dose (HED) (e.g., 3.5 mg/L in drinking water).
 - DTG at supratherapeutic doses (e.g., 5X or 10X HED).
- **Dosing Window:** Administer treatments from embryonic day E6.5 to E12.5, encompassing the entire period of neural tube closure in mice.

- **3. Tissue Collection & Analysis:**

- **Maternal Samples:** At term (E18.5), collect dam blood for:
 - Complete Blood Count (CBC) and blood chemistry panel.
 - **Serum folate analysis** to confirm dietary modulation.
- **Fetal Inspection:** Sacrifice dams and harvest fetuses. Systematically inspect for:
 - **Gross malformations** (e.g., exencephaly).
 - **Internal and skeletal defects** via techniques like Alizarin Red/Alcian Blue staining.

Protocol 2: Assessing Efficacy of Long-Acting Nanoformulated DTG (NDTG)

This protocol is based on research into reformulation as a mitigation strategy [2].

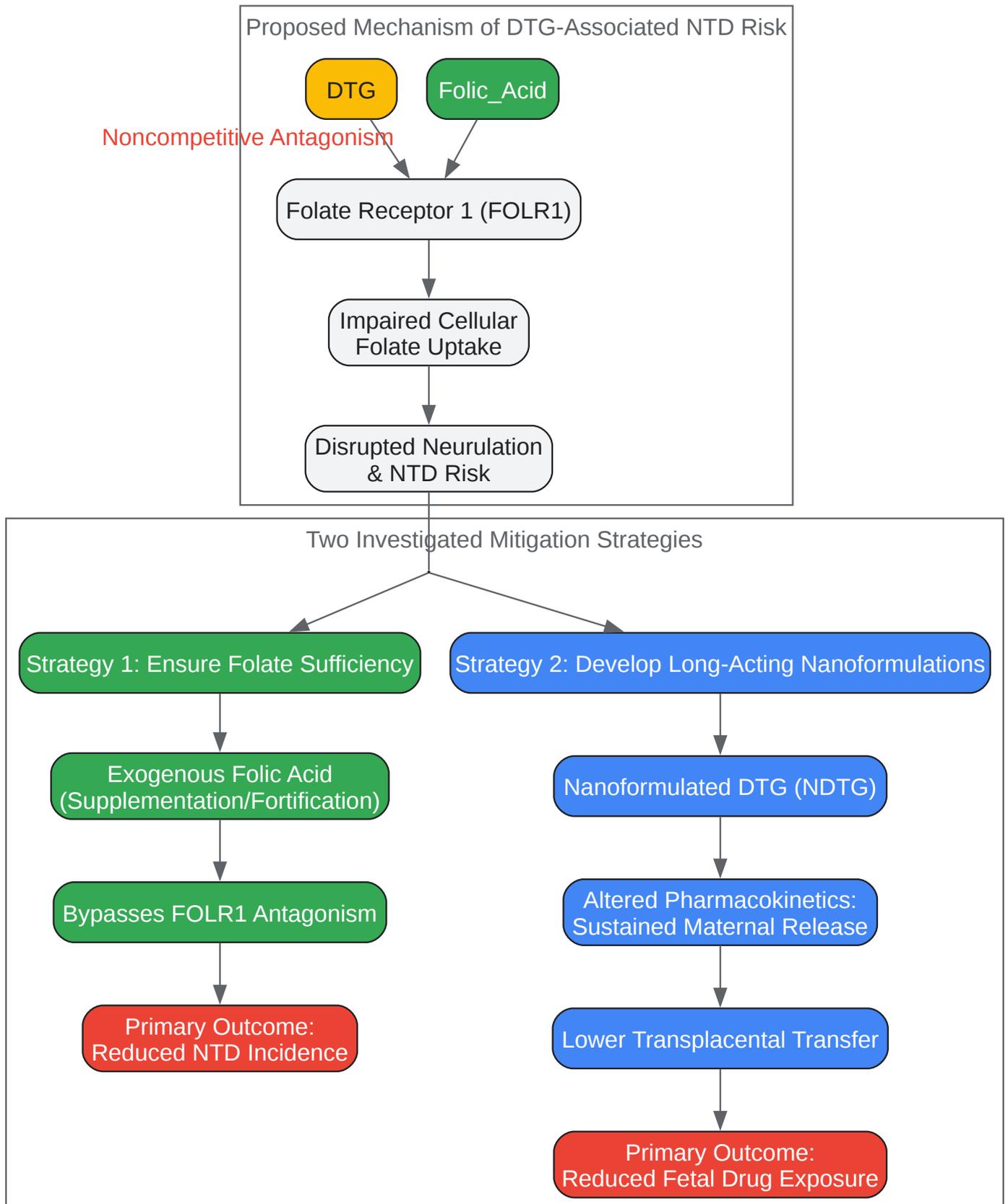
- **1. Nanoparticle Preparation:**

- Prepare NDTG using a high-pressure homogenizer.
- **Formulation:** Use a 10:1 (w/w) ratio of DTG to poloxamer 407 (P407), with a starting DTG concentration of 5% (w/v) in endotoxin-free water.

- **Characterization:** Use dynamic light scattering (DLS) to determine the hydrodynamic diameter (size), polydispersity index (PDI), and zeta potential of the nanoparticles.
- **2. In Vivo Dosing and Comparison:**
 - **Animal Model:** Use pregnant C3H/HeJ mice.
 - **Treatment Groups:**
 - Group 1: Daily oral native DTG (5 mg/kg).
 - Group 2: Intramuscular (IM) injection of NDTG (e.g., 45 mg/kg as a single dose or 25 mg/kg split into two doses).
 - Group 3: Vehicle control.
 - **Dosing Start:** Begin treatment at gestation day (GD) 0.5.
- **3. Efficacy and Safety Endpoints:**
 - **Pharmacokinetics (PK):** Measure DTG concentrations in maternal plasma and embryo brain tissues to calculate the fetal-to-maternal exposure ratio.
 - **Oxidative Stress Biomarker:** Perform T1-weighted magnetic resonance imaging (MRI) on live dams at GD 17.5. Significantly lower T1 relaxation times in embryo brains indicate oxidative stress.
 - **Proteomic Profiling:** Analyze embryo brain tissues to assess pathways related to oxidative stress, mitochondrial function, neurogenesis, and synaptogenesis.

Mechanism and Workflow Visualizations

The diagram below illustrates the two primary risk mitigation pathways and their proposed mechanisms of action based on current research.



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To cite this document: Smolecule. [dolutegravir neural tube defects risk mitigation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548938#dolutegravir-neural-tube-defects-risk-mitigation>]

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